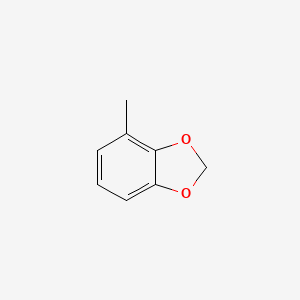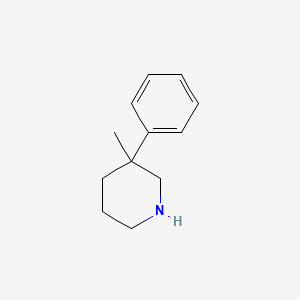
5-(1,5-Dimethyl-4-hexenyl)dihydrofuran-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1,5-Dimethyl-4-hexenyl)dihydrofuran-2(3H)-one is an organic compound belonging to the furanone family This compound is characterized by a furanone ring with a 1,5-dimethyl-4-hexen-1-yl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,5-Dimethyl-4-hexenyl)dihydrofuran-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 5-(1,5-dimethyl-4-hexen-1-yl)pent-2-enoic acid. The reaction is carried out in the presence of a strong acid such as sulfuric acid or hydrochloric acid at elevated temperatures to facilitate the formation of the furanone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions
5-(1,5-Dimethyl-4-hexenyl)dihydrofuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the furanone ring to a dihydrofuranone or tetrahydrofuranone.
Substitution: Electrophilic substitution reactions can introduce new substituents onto the furanone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst are employed.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Dihydrofuranone or tetrahydrofuranone derivatives.
Substitution: Halogenated furanone derivatives.
科学的研究の応用
5-(1,5-Dimethyl-4-hexenyl)dihydrofuran-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 5-(1,5-Dimethyl-4-hexenyl)dihydrofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of certain microorganisms by interfering with their metabolic processes.
類似化合物との比較
Similar Compounds
Phenol, 5-(1,5-dimethyl-4-hexenyl)-2-methyl-: Known for its antimicrobial properties.
1,3-Cyclohexadiene, 5-(1,5-dimethyl-4-hexenyl)-2-methyl-: Exhibits neuroprotective and anticancer activities.
Benzene, 1-(1,5-dimethyl-4-hexenyl)-4-methyl-: Used in the synthesis of various organic compounds.
Uniqueness
5-(1,5-Dimethyl-4-hexenyl)dihydrofuran-2(3H)-one is unique due to its furanone ring structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds
特性
CAS番号 |
61099-53-4 |
|---|---|
分子式 |
C12H20O2 |
分子量 |
196.29 g/mol |
IUPAC名 |
5-(6-methylhept-5-en-2-yl)oxolan-2-one |
InChI |
InChI=1S/C12H20O2/c1-9(2)5-4-6-10(3)11-7-8-12(13)14-11/h5,10-11H,4,6-8H2,1-3H3 |
InChIキー |
BSLAGKJAUWCLKK-UHFFFAOYSA-N |
SMILES |
CC(CCC=C(C)C)C1CCC(=O)O1 |
正規SMILES |
CC(CCC=C(C)C)C1CCC(=O)O1 |
Key on ui other cas no. |
61099-53-4 |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![4,4'-propylidenebis[2-methoxyphenol]](/img/structure/B1620319.png)
![alpha-[1-(Aminomethyl)propyl]benzhydryl alcohol](/img/structure/B1620320.png)



